D-Arabinono-1,4-lactone
Overview
Description
D-Arabinono-1,4-lactone is an organic compound that is a cyclic ester derived from D-arabinose. It is a white solid that can be converted into vitamin C (ascorbic acid) in biological systems. This compound is significant due to its role as a precursor in the biosynthesis of erythroascorbate, an analog of ascorbic acid found in fungi .
Mechanism of Action
Target of Action
D-Arabinono-1,4-lactone primarily targets the enzyme This compound oxidase (ALO) . This enzyme is localized to the mitochondria and plays a crucial role in the biosynthesis of D-erythroascorbic acid (EASC) , an important antioxidant .
Mode of Action
This compound acts as a substrate for the enzyme ALO . The ALO enzyme catalyzes the oxidation of this compound to dehydro-D-arabinono-1,4-lactone , with the reduction of oxygen to hydrogen peroxide .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biosynthesis of EASC . EASC is a five-carbon analog of L-ascorbic acid (vitamin C) and is a substitute for ascorbic acid in fungi where ascorbic acid is rare or absent . The ALO enzyme, which this compound targets, plays a crucial role in this pathway .
Pharmacokinetics
Its conversion to easc in biological systems suggests that it is bioavailable and can be metabolized effectively .
Result of Action
The action of this compound results in the production of EASC, an important antioxidant . In the fungus Magnaporthe oryzae, disruption of the ALO enzyme led to defects in vegetative growth and conidiogenesis . This suggests that this compound, through its conversion to EASC, plays a role in these biological processes.
Action Environment
Given its role in antioxidant processes, it is plausible that oxidative stress conditions could influence its action and efficacy .
Biochemical Analysis
Biochemical Properties
D-Arabinono-1,4-lactone interacts with several enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of erythroascorbate . It is also a substrate for the enzyme this compound oxidase , which belongs to the family of oxidoreductases . This enzyme catalyzes the oxidation of this compound .
Cellular Effects
This compound has various effects on cells and cellular processes. For instance, it is known to influence cell function by participating in the biosynthesis of erythroascorbate . In the fungus Magnaporthe oryzae, a protein containing a this compound oxidase domain was found to be essential for growth, conidiogenesis, and pathogenicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The enzyme this compound oxidase, which interacts with this compound, employs FAD as a cofactor . The oxidation of this compound by this enzyme is a key step in the biosynthesis of erythroascorbate .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. For instance, in the fungus Magnaporthe oryzae, disruption of the gene encoding a protein that interacts with this compound led to defects in vegetative growth and conidiogenesis .
Metabolic Pathways
This compound is involved in the ascorbate and aldarate metabolism pathway . It is converted into dehydro-D-arabinono-1,4-lactone in a reaction catalyzed by the enzyme this compound oxidase .
Subcellular Localization
The enzyme this compound oxidase, which interacts with this compound, is localized to the mitochondria . This suggests that this compound may also be present in the mitochondria, where it participates in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Arabinono-1,4-lactone is typically synthesized from D-arabinose through an acid-catalyzed cyclization reaction. The process involves the conversion of D-arabinose into its lactone form by treating it with an acid catalyst under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves similar cyclization reactions but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as crystallization to obtain the final product .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, particularly when catalyzed by enzymes such as this compound oxidase.
Reduction: While less common, reduction reactions can also occur under specific conditions, leading to the formation of reduced derivatives of the compound.
Common Reagents and Conditions:
Oxidation Reagents: Oxygen and flavin adenine dinucleotide (FAD) are commonly involved in the enzymatic oxidation of this compound.
Reaction Conditions: These reactions typically occur under mild conditions, often in aqueous solutions at neutral pH.
Major Products:
Scientific Research Applications
D-Arabinono-1,4-lactone has several applications in scientific research:
Medicine: Research into this compound’s role in vitamin C biosynthesis has implications for understanding and potentially treating conditions related to vitamin C deficiency.
Comparison with Similar Compounds
- D-Arabinonic acid γ-lactone
- D-Gulonic acid γ-lactone
- L-Galactono-1,4-lactone
- L-Gulono-1,4-lactone
Comparison: D-Arabinono-1,4-lactone is unique due to its specific role in the biosynthesis of erythroascorbate in fungi, whereas other similar compounds like L-Galactono-1,4-lactone and L-Gulono-1,4-lactone are involved in the biosynthesis of ascorbic acid in plants and animals . The structural differences among these compounds result in distinct enzymatic pathways and biological functions.
Properties
IUPAC Name |
(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-JJYYJPOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13280-76-7, 2782-09-4 | |
Record name | Arabinono-1,4-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13280-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Arabinono-1,4-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2782-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arabinonic acid, gamma-lactone, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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